B1578808 Beta-Amyloid (1-13)

Beta-Amyloid (1-13)

Cat. No.: B1578808
M. Wt: 1561.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (1-13) is a defined N-terminal fragment of the full-length Amyloid-β peptide, a key molecule in neuroscience and Alzheimer's disease (AD) research . This shorter peptide is invaluable for studying the fundamental properties and behavior of Aβ without the complications of full-length aggregation. Researchers utilize Beta-Amyloid (1-13) in various applications, including mapping antibody epitopes, investigating the initial stages of peptide aggregation, and developing specific immunoassays and diagnostic assays . The (1-13) sequence is part of the core amyloidogenic region of Aβ, making it a crucial tool for probing the structural determinants of Aβ pathology and its role in the amyloid cascade hypothesis of AD . Furthermore, studies suggest that different fragments of Aβ may have physiological roles, such as in the innate immune response, providing a broader context for its investigation . This product is presented with high purity and stability, ensuring reliable performance in your experimental workflows. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Weight

1561.6

sequence

DAEFRHDSGYEVH

Origin of Product

United States

Comparison with Similar Compounds

Beta-Amyloid (1-13) vs. Aβ40 and Aβ42

Property Beta-Amyloid (1-13) Aβ40 Aβ42
Length 13 residues 40 residues 42 residues
Aggregation Propensity Low (truncated, lacks hydrophobic C-terminal) Moderate (forms soluble oligomers) High (highly amyloidogenic due to two additional hydrophobic residues)
Toxicity Not directly implicated in neuronal toxicity Moderately toxic (oligomers disrupt synapses) Highly toxic (forms stable fibrils and plaques)
Research Use Binding studies, diagnostic probes Disease modeling, drug screening Primary focus of therapeutic targeting

Key Findings :

  • The C-terminal region of Aβ42, absent in Beta-Amyloid (1-13), is critical for aggregation and toxicity. This explains why Beta-Amyloid (1-13) is less implicated in AD pathology compared to full-length isoforms .
  • Beta-Amyloid (1-13) may still interact with imaging agents (e.g., thiophene derivatives) but with lower affinity than longer isoforms due to reduced structural complexity .

Beta-Amyloid (1-13) vs. Other N-Terminal Fragments

Shorter N-terminal fragments, such as Beta-Amyloid (1-10) and (1-14), share overlapping sequences but differ in functional applications:

  • Beta-Amyloid (1-10) : Used in epitope mapping for antibody development. Its shorter length limits utility in aggregation studies .
  • Beta-Amyloid (1-14) : Contains an additional residue (His14), which may enhance metal-binding capacity (e.g., zinc or copper), a feature absent in (1-13) .

Structural Insights :

  • However, similar techniques have been applied to characterize isoforms like Aβ40/42, revealing helical or random-coil conformations in shorter fragments versus β-sheet structures in longer forms .

Interaction with Therapeutic and Diagnostic Agents

Imaging Probes

  • Thiophene Derivatives : Fluoroethyl-substituted thiophenes show high affinity for Aβ42 plaques (Kd = 3.9 nM) but weaker binding to shorter fragments like Beta-Amyloid (1-13) due to reduced β-sheet content .
  • Tau vs. Beta-Amyloid Selectivity : Some compounds (e.g., tau-specific agents) discriminate between beta-amyloid and tau aggregates. Beta-Amyloid (1-13) may lack the structural motifs required for high-affinity tau binding .

Anti-Aggregation Compounds

  • TRV 101 : Inhibits oligomerization of full-length Aβ42 and tau. Beta-Amyloid (1-13) is unlikely to form stable oligomers, making it a poor substrate for such inhibitors .
  • Natural Compounds : Curcumin and rosmarinic acid destabilize Aβ42 fibrils but have minimal effect on shorter fragments like Beta-Amyloid (1-13) .

Preparation Methods

Overview of Beta-Amyloid Peptide Synthesis

Amyloid beta peptides, including fragments such as Beta-Amyloid (1-13), are typically synthesized using solid-phase peptide synthesis (SPPS), particularly the Fmoc (9-fluorenylmethoxycarbonyl) chemistry approach. This method allows sequential addition of amino acids on a solid resin, facilitating purification and high yield of the target peptide. However, amyloid beta peptides pose challenges due to their hydrophobicity and aggregation tendencies, which can hinder synthesis and purification.

Solid-Phase Peptide Synthesis (SPPS) of Beta-Amyloid (1-13)

2.1 Resin Selection and Loading

  • The synthesis begins on a solid support resin, often polyethylene glycol-polystyrene (PEG-PS) resin, functionalized with acid-labile linkers such as p-alkoxybenzyl alcohol or ester linkers.
  • Resin loading is optimized to balance peptide yield and minimize aggregation on resin.

2.2 Amino Acid Coupling

  • Fmoc-protected amino acids are sequentially coupled using activating agents such as hydroxybenzotriazole (HOBt) and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
  • Coupling efficiency is critical; incomplete coupling at certain residues (e.g., Val12, His13 in longer amyloid beta peptides) can occur and may require repeated coupling cycles.
  • Alternative coupling reagents like preformed Fmoc-aminoacyl fluorides (Fmoc-Aa-F) have been employed to improve coupling efficiency and reduce side reactions.

2.3 Fmoc Deprotection

  • Removal of the Fmoc group is typically achieved by treatment with 20% piperidine in dimethylformamide (DMF) for 5-7 minutes at room temperature or slightly elevated temperatures (up to 55°C).
  • Efficient deprotection is essential to expose the free amine for the next coupling step.

2.4 Side Chain Protection

  • Reactive side chains are protected during synthesis to prevent undesired reactions. Common protecting groups include:
    • Arginine: 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc)
    • Asparagine, Glutamine, Histidine: Trityl groups
    • Lysine: tert-Butyloxycarbonyl (Boc)
    • Aspartic acid, Glutamic acid, Serine, Tyrosine, Threonine: tert-Butyl (tBu)

Cleavage and Purification

3.1 Cleavage from Resin

  • After chain assembly, the peptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA) with scavengers such as thioanisole, 1,2-ethanedithiol (EDT), and anisole.
  • Typical cleavage conditions are room temperature for 6-8 hours to ensure complete removal of protecting groups and release of the peptide.

3.2 Precipitation and Washing

  • The crude peptide is precipitated by adding cold diethyl ether and stored at -20°C to facilitate aggregation of the peptide.
  • Sequential washing with ether removes residual cleavage reagents and impurities.

3.3 Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

  • Purification is performed using RP-HPLC on C4 or C18 columns with gradients of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B).
  • Typical gradients range from 5-95% solvent B over 30-60 minutes at flow rates around 8 mL/min.
  • Purity is assessed by chromatographic peak shape and mass spectrometry.

Preparation of Beta-Amyloid (1-13) in Different Aggregation States

While the full-length amyloid beta peptides (e.g., 1-42) have been extensively studied, Beta-Amyloid (1-13) preparation protocols often adapt from these methods with modifications to address its shorter length and solubility.

4.1 Oligomeric Preparation

  • Starting with a concentrated peptide stock in dimethyl sulfoxide (DMSO), the peptide is diluted into cold phenol-free cell culture media (e.g., F-12 media) to a final concentration around 100 µM.
  • The solution is vortexed briefly, incubated at 4°C for 24 hours to promote oligomer formation.
  • This method yields homogenous oligomeric species suitable for biological assays.

4.2 Monomeric Preparation

  • The peptide is dissolved in hexafluoroisopropanol (HFIP) to disaggregate pre-formed aggregates.
  • HFIP is evaporated, and the peptide film is re-dissolved in appropriate buffer immediately before use to maintain monomeric state.

Analytical Characterization

  • Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.
  • Amino acid sequencing by automated Edman degradation verifies sequence integrity.
  • High-performance liquid chromatography (HPLC) profiles assess purity and aggregation state.
  • Atomic force microscopy (AFM) and electron microscopy can visualize aggregation morphology.

Summary Table of Preparation Parameters

Step Conditions/Materials Notes
Resin PEG-PS resin with acid-labile linker Loading optimized to reduce aggregation
Coupling Reagents Fmoc-Aa-OH + BOP + HOBt + NMM or Fmoc-Aa-F Repeated coupling for difficult residues
Fmoc Deprotection 20% Piperidine in DMF, 5-7 min, RT or 40-55°C Efficient removal critical
Side Chain Protection Pmc (Arg), Trt (Asn, Gln, His), Boc (Lys), tBu (Asp, Glu, Ser, Tyr, Thr) Prevents side reactions
Cleavage TFA/thioanisole/EDT/anisole (90:5:3:2 v/v/v/v), 6-8 h RT Complete deprotection and cleavage
Precipitation Cold diethyl ether, -20°C Removes cleavage reagents
Purification RP-HPLC on C4 or C18, gradient 5-95% acetonitrile/TFA, 30-60 min Purity >90% achievable
Oligomer Preparation Dilution from DMSO stock into cold phenol-free media, 100 µM, 4°C, 24 h Produces oligomeric species

Research Findings and Challenges

  • The amyloidogenic nature of Beta-Amyloid peptides, including (1-13), causes aggregation during synthesis and purification, leading to low yields and heterogeneous products.
  • Use of preformed Fmoc-aminoacyl fluorides and optimized coupling conditions improves synthesis efficiency.
  • Purification under acidic conditions with TFA and low temperature minimizes aggregation.
  • Oligomeric preparations require careful control of concentration, solvent, and incubation conditions.
  • Analytical techniques confirm the identity and purity but also reveal challenges in maintaining monomeric states.

Q & A

Q. How should conflicting Beta-Amyloid (1-13) findings be contextualized in review articles?

  • Methodological Answer : Conduct a systematic literature review using PRISMA guidelines. Categorize discrepancies by methodological variables (e.g., assay platforms, cohort selection) and highlight consensus findings (e.g., Beta-Amyloid (1-13) elevation in preclinical AD). Use evidence grading (e.g., GRADE criteria) to weight study quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.